N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide often involves complex reactions and various methodologies. For instance, a related synthesis involves the reaction of isonicotinic acid, 4-methyl benzene-1,2-diamine, and polyphosphoric acid, followed by further reactions to obtain the desired compound (Farah et al., 2011). Another synthesis method involves the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride, followed by reaction with 2-bromo-N-(un/substituted-phenyl)acetamides to afford various acetamide derivatives (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds can be intricate, involving interactions between different functional groups. Crystallographic studies reveal significant details about the conformation and geometry of such molecules, which are crucial for understanding their biological activities (Al-Hourani et al., 2016).
Chemical Reactions and Properties
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide and its derivatives participate in various chemical reactions, contributing to their diverse biological activities. The reactions can involve substitutions, cyclizations, and other transformations that modify the chemical structure and, consequently, the biological properties of these compounds (Kobayashi & Fujiwara, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-22(19,20)10-2-3-11-12(8-10)21-14(16-11)17-13(18)9-4-6-15-7-5-9/h2-8H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCDFSLUHRIBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.